molecular formula C16H10ClN5S B11378414 6-[(E)-2-(4-chlorophenyl)ethenyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(E)-2-(4-chlorophenyl)ethenyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11378414
M. Wt: 339.8 g/mol
InChI Key: DCIZXDMRUHYURP-ZZXKWVIFSA-N
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Description

4-{6-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRIDINE is a complex organic compound that features a unique combination of a pyridine ring, a triazolothiadiazole moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRIDINE typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds to form the triazolothiadiazole core

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using high-efficiency catalysts and solvents that facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

4-{6-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

4-{6-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRIDINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-{6-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRIDINE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Properties

Molecular Formula

C16H10ClN5S

Molecular Weight

339.8 g/mol

IUPAC Name

6-[(E)-2-(4-chlorophenyl)ethenyl]-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H10ClN5S/c17-13-4-1-11(2-5-13)3-6-14-21-22-15(19-20-16(22)23-14)12-7-9-18-10-8-12/h1-10H/b6-3+

InChI Key

DCIZXDMRUHYURP-ZZXKWVIFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=NN3C(=NN=C3S2)C4=CC=NC=C4)Cl

Canonical SMILES

C1=CC(=CC=C1C=CC2=NN3C(=NN=C3S2)C4=CC=NC=C4)Cl

Origin of Product

United States

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